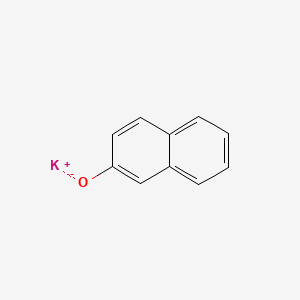

2-Naphthalenol, potassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

36294-21-0 |

|---|---|

Molecular Formula |

C10H7KO |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

potassium;naphthalen-2-olate |

InChI |

InChI=1S/C10H8O.K/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H;/q;+1/p-1 |

InChI Key |

NIXTUUCERQXALH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[O-].[K+] |

Related CAS |

135-19-3 (Parent) |

Origin of Product |

United States |

Fundamental Significance As a Naphthoxide Anion in Organic Chemistry

The 2-naphthoxide anion is the conjugate base of 2-naphthol (B1666908) and its stability and reactivity are central to its role in organic chemistry. The negative charge on the oxygen atom is delocalized across the naphthalene (B1677914) ring system through resonance. This delocalization stabilizes the anion, making 2-naphthol more acidic than typical alcohols. quora.com

The resonance structures of the 2-naphthoxide anion show that the negative charge is distributed not only on the oxygen atom but also on specific carbon atoms within the naphthalene rings. stackexchange.com This distribution makes the 2-naphthoxide anion an ambident nucleophile, meaning it can react at two or more different sites. rsc.orgresearchgate.net The primary site of reaction is typically the oxygen atom, leading to O-alkylation or O-arylation. However, under certain conditions, reaction can occur at a carbon atom (primarily the C1 position), leading to C-alkylation or C-arylation. rsc.orgresearchgate.net

The electron affinity of the 2-naphthoxy radical, formed by removing an electron from the 2-naphthoxide anion, has been measured to be 2.404(2) eV. aip.org Spectroscopic studies have provided detailed insights into the electronic structure and vibrational modes of both the anion and its corresponding radical, which are crucial for understanding its photophysical behavior and reactivity in electron transfer processes. aip.orgrsc.orgwpmucdn.comosti.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇KO | ontosight.aichemsrc.com |

| Molecular Weight | 182.26 g/mol | chemsrc.com |

| Appearance | Solid | sigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents | ontosight.ai |

| Electron Affinity of 2-Naphthoxy Radical | 2.4037(5) eV | wpmucdn.comosti.gov |

Central Role in Advanced Organic Synthesis and Mechanistic Studies

Preparation of this compound

The formation of this compound, primarily involves the deprotonation of 2-naphthol (B1666908).

The most direct method for synthesizing potassium 2-naphthoxide is through the reaction of 2-naphthol with a potassium-containing base. labflow.comchegg.comchegg.comlookchem.com This acid-base reaction involves the deprotonation of the slightly acidic phenolic proton of 2-naphthol. labflow.comchegg.comchegg.com

Commonly used alkaline reagents include potassium hydroxide (B78521) (KOH) and potassium carbonate. labflow.comchegg.comchegg.comgoogle.com The choice of base can be influenced by the solvent and desired reaction conditions. For instance, potassium hydroxide is often favored over sodium hydroxide in ethanol (B145695) due to its higher solubility. labflow.comchegg.com The resulting 2-naphthoxide acts as a potent nucleophile in subsequent reactions. labflow.comchegg.comchegg.com

Another method involves the use of potassium hydride (KH) in an anhydrous solvent like tetrahydrofuran. prepchem.com 1-Naphthol is added to a suspension of potassium hydride, leading to the evolution of hydrogen gas and the formation of the potassium naphtholate. prepchem.com

The reaction can be summarized as follows:

C₁₀H₇OH + KOH → C₁₀H₇OK + H₂O (2-Naphthol + Potassium Hydroxide → this compound + Water)

For certain applications, particularly in reactions sensitive to water, the preparation of essentially anhydrous potassium 2-naphthoxide is crucial. google.comgoogle.comwipo.int One common technique involves mixing 2-hydroxynaphthalene (2-naphthol) with a potassium base, such as potassium hydroxide, in the presence of a non-polar organic flux. google.comgoogle.com The mixture is then heated, and water is removed by distillation, often under a nitrogen atmosphere, until the reaction mixture is substantially dehydrated. google.comgoogle.com This process ensures that the subsequent reactions, such as carboxylation, can proceed efficiently. google.comgoogle.comwipo.int

Derivatization Pathways from this compound Precursors

Potassium 2-naphthoxide is a versatile precursor for the synthesis of various naphthalenic derivatives, including sulfonated analogs and sulfate (B86663) esters.

The sulfonation of 2-naphthol is a key process for producing important dye intermediates. smolecule.comprepchem.comguidechem.com

2-Naphthol-6-sulfonic acid potassium salt , also known as Schaeffer's salt, is synthesized by the sulfonation of 2-naphthol with concentrated sulfuric acid. smolecule.comprepchem.com The resulting sulfonation mixture, which contains 2-naphthol-6-sulfonic acid as the major product, can then be treated with a potassium salt to yield the desired potassium salt. chemdad.comchemicalbook.com

2-Naphthol-6,8-disulfonic acid potassium salt (G acid) is prepared by the sulfonation of 2-naphthol with oleum (B3057394) (fuming sulfuric acid). google.comgoogle.comchemicalbook.com The resulting 2-naphthol-6,8-disulfonic acid is then precipitated as its potassium or ammonium-potassium salt by adding potassium chloride. google.comgoogle.comchemicalbook.com This process allows for the isolation and purification of the final product. google.comchemicalbook.com

The synthesis of 2-naphthyl sulfate, potassium salt typically involves the reaction of 2-naphthol with a sulfonating agent like chlorosulfonic acid. ontosight.ai This is followed by neutralization with potassium hydroxide, which yields the potassium salt of 2-naphthyl sulfate. ontosight.ai The product can then be purified by crystallization. ontosight.ai

Reaction Mechanisms and Pathways Involving 2 Naphthalenol, Potassium Salt

Carboxylation Reactions (Kolbe-Schmitt Type)

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto an aromatic ring. In the case of 2-naphthalenol, potassium salt, this reaction is a critical method for producing various hydroxynaphthoic acids, which are valuable precursors in the chemical industry. wikipedia.org The reaction involves heating potassium 2-naphthoxide with carbon dioxide under pressure. wikipedia.org

The carboxylation of potassium 2-naphthoxide can yield several isomeric products, including 2-hydroxy-1-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid. researchgate.netresearchgate.netresearchgate.net The distribution of these isomers is highly dependent on the reaction conditions. Theoretical studies and experimental evidence suggest that the initial electrophilic attack of carbon dioxide can occur at multiple positions on the naphthalene (B1677914) ring. researchgate.netresearchgate.net

The formation of these different isomers is a result of the complex interplay between the electronic properties of the naphthoxide ion and the reaction conditions. The HOMO (Highest Occupied Molecular Orbital) distribution of the naked 2-naphtholate ion shows high electron density at the 1-position, making it susceptible to direct attack by CO2 to form 2-hydroxy-1-naphthoic acid. scirp.org

The ratio of the resulting hydroxynaphthoic acid isomers is governed by principles of kinetic and thermodynamic control. researchgate.netlibretexts.orgpressbooks.pub At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which is often 2-hydroxy-1-naphthoic acid due to a lower activation barrier. researchgate.netresearchgate.net

Conversely, at higher temperatures, the reaction shifts to thermodynamic control, where the most stable product is favored. libretexts.orgpressbooks.pubjst.go.jp In the carboxylation of potassium 2-naphthoxide, 3-hydroxy-2-naphthoic acid is often the thermodynamically more stable product. researchgate.net Studies have shown that at elevated temperatures (513-573 K), the yield of 3-hydroxy-2-naphthoic acid decreases while the yield of 6-hydroxy-2-naphthoic acid increases, suggesting that the product selectivity is primarily influenced by the thermostability of the products. researchgate.netjst.go.jp

The presence of carbonate species, such as potassium carbonate (K2CO3), can significantly influence the outcome of the carboxylation reaction. The addition of K2CO3 has been shown to increase the production of 2,6-HNA by suppressing the decarboxylation of the hydroxynaphthoic acid product. researchgate.netresearchgate.netresearchgate.net While K2CO3 has lower basicity than potassium hydroxide (B78521), it can still form a potassium salt with 2-naphthol (B1666908) to some extent, thereby activating it for carboxylation. scirp.org

Solvent choice also plays a crucial role. The use of polar aprotic solvents can enhance the reactivity of the naphthoxide. researchgate.net For instance, the carboxylation of potassium 2-naphthoxide in benzene (B151609) with the addition of a polar aprotic solvent can afford 2-hydroxy-1-naphthoic acid in good yields under atmospheric pressure. researchgate.net In contrast, using kerosene (B1165875) as a solvent has been shown to be effective for the selective synthesis of 6-hydroxy-2-naphthoic acid. researchgate.netjst.go.jp Some studies have explored using an excess of 2-naphthol itself as a solvent. future4200.com

Furthermore, the selectivity towards specific isomers differs significantly. Carboxylation of sodium 2-naphthoxide typically yields only small amounts of 6-hydroxy-2-naphthoic acid. researchgate.netjst.go.jp In contrast, potassium 2-naphthoxide provides high selectivity for the formation of 6-hydroxy-2-naphthoic acid. researchgate.netresearchgate.netjst.go.jp This difference in reactivity and selectivity is attributed to the nature of the intermediate complex formed between the naphthoxide, the cation, and carbon dioxide. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitutions

This compound is an excellent nucleophile for use in nucleophilic aromatic substitution reactions, particularly in the synthesis of ethers.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. byjus.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com this compound, readily undergoes this reaction to produce a variety of naphthyl ethers. labflow.comchegg.comchegg.com

For example, the reaction of potassium 2-naphthoxide with butyl bromide yields 2-butoxynaphthalene. youtube.com Similarly, the reaction with iodoethane (B44018) produces 2-ethoxynaphthalene, commonly known as nerolin, a compound used in perfumes. labflow.combartleby.comscribd.com The reaction proceeds by the deprotonation of 2-naphthol with a base like potassium hydroxide to form the potassium 2-naphthoxide in situ. labflow.comchegg.combartleby.com This nucleophilic naphthoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide ion to form the corresponding ether. labflow.comchegg.comyoutube.com The choice of potassium hydroxide over sodium hydroxide is often preferred due to its higher solubility in solvents like ethanol (B145695), which are suitable for these reactions. labflow.comchegg.com

Interactive Data Table: Products of Reactions Involving this compound

| Reaction Type | Reactant | Product |

| Carboxylation | Carbon Dioxide | 2-Hydroxy-1-naphthoic Acid |

| Carboxylation | Carbon Dioxide | 3-Hydroxy-2-naphthoic Acid |

| Carboxylation | Carbon Dioxide | 6-Hydroxy-2-naphthoic Acid |

| Williamson Ether Synthesis | Butyl Bromide | 2-Butoxynaphthalene |

| Williamson Ether Synthesis | Iodoethane | Nerolin (2-Ethoxynaphthalene) |

Mechanistic Insights into Bimolecular Nucleophilic Substitution (SN2) Pathways

Potassium 2-naphthoxide is a potent nucleophile in bimolecular nucleophilic substitution (SN2) reactions. A classic example is the Williamson ether synthesis, where the 2-naphthoxide ion displaces a leaving group from an alkyl halide to form an ether. labflow.comchegg.comchegg.com

In a typical synthesis of nerolin (2-ethoxynaphthalene), 2-naphthol is deprotonated by potassium hydroxide in a suitable solvent like ethanol to form the potassium 2-naphthoxide. labflow.comchegg.com This nucleophilic naphthoxide then attacks an electrophile, such as iodoethane, in a concerted SN2 mechanism. labflow.comchegg.comchegg.com The reaction rate is dependent on the concentrations of both the 2-naphthoxide and the iodoethane, characteristic of a bimolecular process. labflow.comchegg.com The choice of potassium hydroxide is often preferred over sodium hydroxide due to the higher solubility of the resulting potassium salt in the organic solvent, which facilitates the reaction. labflow.comchegg.com

The SN2 reaction proceeds with a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. total-synthesis.com The transition state involves a partially formed bond between the oxygen of the naphthoxide and the carbon of the alkyl halide, and a partially broken bond between the carbon and the leaving group. total-synthesis.com Steric hindrance around the electrophilic carbon can significantly impact the reaction rate, favoring less substituted alkyl halides. total-synthesis.com

Recent studies have also explored the use of alternative electrophiles, such as alkyl tosylates, which can offer advantages in terms of reactivity and ease of monitoring by techniques like thin-layer chromatography (TLC). acs.orgacs.org

Table 1: Key Factors in the SN2 Reaction of Potassium 2-Naphthoxide

| Factor | Description | Significance |

| Nucleophile | Potassium 2-naphthoxide | The electron-rich oxygen atom acts as the nucleophilic center. |

| Electrophile | Typically an alkyl halide (e.g., iodoethane) or alkyl tosylate. labflow.comacs.org | The nature of the leaving group and steric hindrance at the electrophilic carbon are crucial. |

| Solvent | Commonly ethanol. labflow.com | The solubility of the potassium salt in the solvent is important for the reaction to proceed efficiently. labflow.com |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution). labflow.com | The reaction occurs in a single, concerted step. total-synthesis.com |

| Kinetics | Rate = k[2-naphthoxide][electrophile]. labflow.com | The reaction rate is dependent on the concentration of both reactants. labflow.com |

Photoinduced Organic Transformations

Photoinduced electron transfer (PET) processes offer a powerful method for the functionalization of the naphthalene core of this compound. conicet.gov.ar In these reactions, the excited state of the 2-naphthoxide anion acts as a potent electron donor. conicet.gov.ar This excited anion can transfer an electron to a suitable electron acceptor, generating a 2-naphthoxyl radical. conicet.gov.ar This radical intermediate is the key species that undergoes further reactions to introduce new functional groups onto the naphthalene ring. conicet.gov.ar

The process is initiated by the absorption of light, typically in the UV region, by the 2-naphthoxide anion. conicet.gov.ar This photoexcitation promotes an electron to a higher energy orbital, making the anion a much stronger reducing agent than in its ground state. nih.gov The subsequent electron transfer to an acceptor molecule is a crucial step that initiates the functionalization cascade. conicet.gov.ar

A notable application of photoinduced electron transfer with potassium 2-naphthoxide is the introduction of phosphonate (B1237965) and thiolate groups at the C1 position of the naphthalene ring. conicet.gov.ar This method provides a convenient route to synthesize arylphosphonates and diaryl sulfides from a substrate that does not possess a conventional leaving group. conicet.gov.ar

In a typical procedure, a solution of potassium 2-naphthoxide, generated by deprotonating 2-naphthol with a base like potassium tert-butoxide in a solvent such as DMSO, is irradiated in the presence of a nucleophile (e.g., diethyl phosphite (B83602) or a thiolate) and an electron acceptor. conicet.gov.ar The photoinduced reaction of the 2-naphthoxide ion with diethylphosphite anion in the presence of an electron acceptor affords 1-(diethylphosphonato)-2-naphthol. conicet.gov.ar Similarly, reaction with thiolate anions, such as benzenethiolate (B8638828) or 2-naphthalenethiolate, leads to the formation of the corresponding diaryl sulfides. conicet.gov.ar These reactions highlight a "one-pot" method for synthesizing unsymmetrical diaryl sulfides. conicet.gov.ar

The mechanism of these photoinduced reactions involves the formation of radical intermediates. conicet.gov.ar Experimental evidence and theoretical calculations support a mechanism where the excited 2-naphthoxide anion transfers an electron to the acceptor, forming the 2-naphthoxyl radical. conicet.gov.ar This radical is an ambident species, with significant spin density at both the oxygen atom and the C1 position of the naphthalene ring. conicet.gov.ar

The 2-naphthoxyl radical can then react with the nucleophile present in the reaction mixture. conicet.gov.ar For instance, in the phosphonylation reaction, the diethylphosphite anion adds to the C1 position of the 2-naphthoxyl radical. conicet.gov.ar The resulting radical anion of the product then transfers an electron to the electron acceptor to regenerate the acceptor's radical anion and yield the final product, completing a catalytic cycle with respect to the acceptor. conicet.gov.ar The detection and characterization of these transient radical species are crucial for understanding the reaction mechanism and can be achieved through techniques like mass spectrometry and nuclear magnetic resonance (NMR) in conjunction with radical trapping agents. chimia.ch

Table 2: Photoinduced Functionalization of Potassium 2-Naphthoxide

| Reaction Component | Role | Example |

| Photoactive Species | Electron Donor (in excited state) | Potassium 2-naphthoxide conicet.gov.ar |

| Nucleophile | Adds to the radical intermediate | Diethyl phosphite anion, Benzenethiolate anion conicet.gov.ar |

| Electron Acceptor | Initiates the electron transfer | N,N-di-(n-butyl)-p-toluenesulfonamide conicet.gov.ar |

| Radical Intermediate | Key reactive species | 2-Naphthoxyl radical conicet.gov.ar |

| Product | Functionalized Naphthalene | 1-(Diethylphosphonato)-2-naphthol, Diaryl sulfides conicet.gov.ar |

Electrophilic Aromatic Substitutions (e.g., Azo Coupling)

Potassium 2-naphthoxide is a key coupling component in the synthesis of azo dyes through electrophilic aromatic substitution, specifically diazo coupling reactions. wikipedia.orgscribd.com Azo compounds are characterized by the R-N=N-R' functional group, where R and R' are typically aromatic moieties. researchgate.net

The reaction involves an aryldiazonium cation, which acts as the electrophile, and the activated aromatic ring of the 2-naphthoxide anion, which serves as the nucleophile. wikipedia.org The highly electron-donating nature of the oxide group in the 2-naphthoxide anion strongly activates the naphthalene ring towards electrophilic attack, primarily at the C1 (or ortho) position. researchgate.netlibretexts.org

The synthesis begins with the diazotization of a primary aromatic amine to form the corresponding diazonium salt. unb.cascribd.com This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scribd.comoiccpress.com The resulting diazonium salt is then added to a cold, alkaline solution of 2-naphthol, which exists as the potassium 2-naphthoxide. libretexts.orgchemguide.co.uk The electrophilic diazonium ion attacks the electron-rich C1 position of the naphthoxide ring, leading to the formation of a brightly colored azo compound. wikipedia.orglibretexts.org For example, the coupling of benzenediazonium (B1195382) chloride with 2-naphthol produces an intense orange-red precipitate. libretexts.orgchemguide.co.uk

The kinetics of the diazo coupling reaction can be influenced by the reaction medium and the presence of bases. researchgate.net Studies have shown that the rate-limiting step is often the formation of the Wheland intermediate, a tetrahedral intermediate resulting from the attack of the diazonium ion on the naphthoxide. researchgate.net

Table 3: Components of Azo Coupling Reaction with Potassium 2-Naphthoxide

| Component | Role in Reaction | Example |

| Coupling Component | Nucleophile | Potassium 2-naphthoxide libretexts.org |

| Diazo Component | Electrophile | Benzenediazonium chloride libretexts.org |

| Reaction Type | Electrophilic Aromatic Substitution | Azo Coupling wikipedia.org |

| Key Intermediate | Wheland Intermediate | Formed from the attack of the diazonium ion on the naphthoxide ring. researchgate.net |

| Product | Azo Dye | 1-(Phenylazo)-2-naphthol scribd.com |

Positional Selectivity of Electrophilic Attack on the Naphthalene Ring

The regioselectivity of electrophilic attack on the 2-naphthoxide anion is a critical aspect of its reactivity. The hydroxyl group of 2-naphthalenol is an activating group, meaning it increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack. In its deprotonated form as the potassium salt, this activating effect is further enhanced.

Electrophilic aromatic substitution reactions on naphthalene are generally favored at the alpha-position (C1) over the beta-position (C2). wikipedia.org This preference can be explained by examining the resonance structures of the carbocation intermediate (Wheland intermediate) formed during the reaction. Attack at the alpha-position results in an intermediate that can be described by seven resonance structures, four of which retain a fully aromatic benzene ring. wikipedia.org In contrast, attack at the beta-position leads to an intermediate with only six resonance structures, and only two of these preserve an aromatic ring. wikipedia.org

In the case of 2-naphthalenol and its potassium salt, the directing effect of the hydroxyl or alkoxide group must also be considered. The -OH and -O⁻ groups are ortho, para-directing. For 2-naphthalenol, the positions ortho to the hydroxyl group are C1 and C3, and the para-like positions are C6 and C8.

Due to these combined effects, electrophilic attack on 2-naphthalenol or its potassium salt predominantly occurs at the C1 position. wikipedia.orgstackexchange.com This position is both an activated ortho position and a kinetically favored alpha-position. stackexchange.com For instance, the carbonation of 2-naphthalenol gives 2-hydroxy-1-naphthoic acid, and nitrosylation yields 1-nitroso-2-naphthol, both demonstrating electrophilic attack at the C1 position. wikipedia.org

Theoretical studies, such as Density Functional Theory (DFT) calculations on potassium 2-naphtholate, have shown that the Highest Occupied Molecular Orbital (HOMO) distribution is localized on the 1-position of the naphthalene ring. scirp.org This high electron density at C1 makes it the most probable site for attack by an electrophile like carbon dioxide. scirp.org The separation of the potassium cation from the naphtholate anion by solvation can further enhance this reactivity. scirp.org

Arylation and Cyclization Reactions

The 2-naphthalenol potassium salt is a valuable precursor for the synthesis of more complex aromatic structures through arylation and subsequent cyclization reactions. These reactions often lead to the formation of polycyclic compounds, such as benzocoumarins.

Regioselective Arylocyclization via Diaryliodonium(III) Salts

Diaryliodonium(III) salts have emerged as effective reagents for the arylation of phenols and naphthols. frontiersin.orgresearchgate.net In the presence of a copper catalyst, these salts can undergo a regioselective arylocyclization with 2-naphthalenol to form 3,4-benzocoumarin derivatives. beilstein-journals.orgnih.gov A notable strategy involves the use of ortho-ester-substituted diaryliodonium salts. beilstein-journals.orgnih.govresearcher.lifenih.gov

The reaction is typically carried out in the presence of a copper(II) catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of a radical intermediate from the diaryliodonium salt, facilitated by the copper catalyst. beilstein-journals.orgnih.gov The 2-naphthalenol then reacts with this intermediate, leading to a cascade of selective arylation at the C1 position followed by an intramolecular cyclization to yield the benzocoumarin product. beilstein-journals.orgnih.gov This one-pot process efficiently forms two new chemical bonds. beilstein-journals.orgresearcher.lifenih.gov

The reaction tolerates a variety of substituents on the diaryliodonium salt, including halogens (F, Cl, Br), methyl, methoxy, and trifluoromethyl groups, at various positions on the aromatic ring. beilstein-journals.org

Table 1: Regioselective Arylocyclization of 2-Naphthol with Diaryliodonium(III) Salts

| Entry | Diaryliodonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | ortho-Methyl formate-substituted diaryliodonium salt | 3,4-Benzocoumarin | 27 |

| 2 | Diaryliodonium salt with F at ortho position | Corresponding 3,4-benzocoumarin | 59 |

| 3 | Diaryliodonium salt with Cl at meta position | Corresponding 3,4-benzocoumarin | 45 |

| 4 | Diaryliodonium salt with Br at para position | Corresponding 3,4-benzocoumarin | 48 |

| 5 | Diaryliodonium salt with CF₃ at meta position | Corresponding 3,4-benzocoumarin | 21 |

Data sourced from a study on the regioselective arylocyclization of naphthols. beilstein-journals.org Reaction conditions typically involve 2-naphthol, the diaryliodonium salt, a copper catalyst, and a solvent at elevated temperatures. beilstein-journals.orgnih.gov

Pathways to Benzocoumarin Derivatives

Benzocoumarins are a class of polycyclic aromatic compounds that can be synthesized from 2-naphthalenol through various pathways. Besides the arylocyclization with diaryliodonium salts, other methods include the Pechmann condensation, Knoevenagel condensation, and Perkin condensation. rsc.orgjmchemsci.com

The Pechmann reaction involves the condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. scispace.com While effective, this method can sometimes lead to mixtures of isomers when starting with 2-naphthalenol. jmchemsci.com The reaction of 2-naphthalenol with ethyl acetoacetate, for example, can produce both benzo[g]coumarin and benzo[f]coumarin isomers. rsc.org

The Knoevenagel condensation provides a more regioselective route. rsc.orgjmchemsci.com This method typically starts with an o-hydroxynaphthaldehyde. For instance, 2-hydroxy-1-naphthaldehyde, which can be synthesized from 2-naphthalenol, undergoes condensation with compounds containing an active methylene (B1212753) group to yield benzo[f]coumarins. rsc.orgjmchemsci.com Similarly, 2-hydroxy-3-naphthaldehyde leads to benzo[g]coumarins. rsc.orgjmchemsci.com

The Perkin condensation, using reagents like 1-acetyl-2-naphthol and cyanoacetic acid, also offers a pathway to benzocoumarins, although it may require harsher reaction conditions compared to the Knoevenagel condensation. rsc.orgjmchemsci.com

A one-pot synthesis of 4-carboalkoxy-substituted benzo[h]coumarins has been developed starting from 2-naphthol. This process involves the initial oxidation of 2-naphthol to 1,2-naphthoquinone, followed by a cascade of reactions including Wittig olefination, Michael addition, β-elimination, and finally cyclization. nih.gov

Advanced Research Applications in Organic Synthesis

Building Block for Complex Aromatic Structures

Potassium 2-naphthoxide is a pivotal starting material in the synthesis of complex aromatic structures, including polysubstituted naphthalenes and various heterocyclic compounds. researchgate.netfardapaper.ir The electron-rich naphthalene (B1677914) ring system, activated by the phenoxide group, readily participates in various organic transformations. researchgate.net This reactivity allows for the construction of diverse molecular frameworks with potential applications in medicinal chemistry and material science. fardapaper.ir

One notable application is in multicomponent reactions, where the potassium salt of 2-naphthol (B1666908) can be utilized to generate intricate heterocyclic systems in a one-pot synthesis. researchgate.netfardapaper.ir These reactions are highly efficient and atom-economical, providing access to a wide range of biologically relevant scaffolds such as xanthenes, chromenes, and oxazines. fardapaper.ir The reactivity of potassium 2-naphthoxide at the C-1 position, the phenolic oxygen, and to a lesser extent, the C-3 position, allows for the regioselective synthesis of these complex structures. fardapaper.ir

Furthermore, the synthesis of polysubstituted naphthalenes and 2-naphthols has been achieved through the electrophilic cyclization of alkynes, where derivatives of 2-naphthol are key intermediates. nih.gov This methodology facilitates the regioselective preparation of a variety of substituted naphthalenes under mild reaction conditions. nih.gov

Precursor for Advanced Dye and Pigment Development

Historically and in contemporary chemical manufacturing, 2-naphthol and its salts are fundamental precursors in the synthesis of a wide array of dyes and pigments. chemiis.comoecd.org Specifically, potassium 2-naphthoxide is a crucial coupling component in the formation of azo dyes. researchgate.net The reaction involves the coupling of a diazonium salt with the activated naphthalene ring of the naphthoxide, leading to the formation of a highly conjugated system responsible for the color of the resulting dye. researchgate.net

The scarlet red dye known as 2-naphthol aniline dye, or phenyl-azo-β-naphthol, is a classic example of an azo compound synthesized from 2-naphthol. researchgate.net The synthesis involves two primary steps: diazotization of an aromatic amine followed by an azo coupling reaction with 2-naphthol, typically in an alkaline solution to form the naphthoxide in situ. researchgate.net

The properties of the resulting pigments, such as color, lightfastness, and heat resistance, can be tuned by modifying the substituents on both the diazonium salt and the naphthol component. google.com Research in this area focuses on the development of novel Naphthol AS organic azo pigments with strong visible light absorptivity and enhanced thermal stability. google.com

Below is a table summarizing examples of azo dyes and pigments derived from 2-naphthol:

| Dye/Pigment Name | Starting Materials | Color | Reference |

| Phenyl-azo-β-naphthol | Aniline, 2-Naphthol | Scarlet Red | researchgate.net |

| Naphthol AS Pigments | Substituted Anilines, Naphthol AS derivatives | Varies (Magenta range) | google.comgoogle.com |

| Monoazo Pigments | Various aromatic amines, β-Naphthol | Varies | abu.edu.ng |

Intermediate in Specialty Chemical Synthesis

The utility of 2-naphthalenol and its potassium salt extends to the synthesis of a broad range of specialty chemicals, including pharmaceuticals, fungicides, and antioxidants. chemiis.comoecd.org The naphthalene moiety is a common scaffold in many biologically active molecules.

In the pharmaceutical industry, 2-naphthol serves as a precursor for the synthesis of various drugs and pharmaceutical intermediates. chemiis.com Its structure can be modified to produce bioactive molecules with antibacterial and anti-inflammatory properties. chemiis.com For instance, the synthesis of amidoalkyl naphthols, which are considered "drug-like" molecules for biological screening, can be achieved through one-pot, multi-component reactions involving 2-naphthol. researchgate.net

Furthermore, 2-naphthol is utilized in the production of antioxidants for materials such as rubber, plastics, greases, and lubricants. chemiis.comoecd.org These antioxidants help to prevent oxidative degradation of the materials, thereby extending their lifespan. chemiis.com

The following table highlights some of the specialty chemicals derived from 2-naphthol:

| Class of Compound | Application | Reference |

| Pharmaceuticals | Antibacterial, Anti-inflammatory agents | chemiis.com |

| Amidoalkyl naphthols | "Drug-like" molecules for screening | researchgate.net |

| Fungicides | Agrochemicals | oecd.org |

| Antioxidants | Rubber, plastics, lubricants | chemiis.comoecd.org |

Contributions to Catalysis and Reaction Optimization (e.g., Metal-Free Carboxylation)

Potassium 2-naphthoxide plays a significant role in certain catalytic processes and reaction optimizations, most notably in the Kolbe-Schmitt reaction for the synthesis of hydroxyaromatic carboxylic acids. preprints.org This reaction represents a direct method for the chemical fixation of carbon dioxide (CO2) onto hydroxy-aromatic compounds. preprints.org

The carboxylation of potassium 2-naphthoxide under a CO2 atmosphere leads to the formation of various 2-hydroxy-naphthoic acid isomers, including 2-hydroxy-1-naphthoic acid (2,1-HNA), 2-hydroxy-3-naphthoic acid (2,3-HNA), and 2-hydroxy-6-naphthoic acid (2,6-HNA). preprints.org Research has shown that the reaction conditions, such as temperature and reaction time, can influence the product distribution and selectivity. preprints.org For example, at 543 K under a CO2 pressure of 4 atm, 2,6-HNA can be obtained as the major product after a reaction time of 6-8 hours. preprints.org

This metal-free carboxylation is of significant interest as it utilizes the abundant and non-toxic CO2 as a C1 source. preprints.org The reaction mechanism, which has been investigated using density functional theory (DFT) calculations and spectroscopic studies, involves the activation of CO2, electrophilic substitution, rearrangement of a CO2-potassium complex, and a hydrogen shift. preprints.org

The table below presents the product distribution over time for the carboxylation of potassium 2-naphthoxide at 543 K and 4 atm CO2 pressure. preprints.org

| Reaction Time (h) | Total HNA Yield (%) | 2,1-HNA Selectivity (%) | 2,3-HNA Selectivity (%) | 2,6-HNA Selectivity (%) |

| 0.5 | 21.8 | 26.4 | 35.2 | 38.4 |

| 2.0 | 26.9 | 16.1 | 34.8 | 49.1 |

| 4.0 | 26.0 | 11.6 | 27.0 | 61.4 |

| 6.0 | 28.7 | 5.9 | 21.1 | 73.0 |

| 8.0 | 26.9 | 2.3 | 16.4 | 81.3 |

Beyond carboxylation, potassium salts in conjunction with other catalytic systems have been explored for various organic transformations. For example, potassium-loaded catalysts have been investigated for the alkylation of 2-naphthol. researchgate.net Additionally, potassium tert-butoxide, a related potassium alkoxide, has been shown to promote transition-metal-free intramolecular α-arylation for the synthesis of oxindoles. sigmaaldrich.com

Coordination Chemistry and Metal Ligand Interactions

Complexation with Alkali Metal Cations

The interaction between the 2-naphthoxide anion and alkali metal cations like potassium (K⁺) is primarily ionic. However, the nature of this interaction, especially in solution, is complex and involves phenomena such as ion-pairing and association, which are governed by the properties of both the ions and the solvent medium.

In solution, the potassium cation (K⁺) and the 2-naphthoxide anion are not always fully dissociated as free ions. They can associate to form ion pairs. This phenomenon is particularly significant in solvents of low to moderate polarity. The process can be described as an equilibrium between free ions and the ion pair:

K⁺ + C₁₀H₇O⁻ ⇌ [K⁺(C₁₀H₇O⁻)]⁰

The nature of this ion pair can vary, ranging from solvent-separated ion pairs, where the ions are separated by one or more solvent molecules, to contact ion pairs, where they are in direct contact. The extent of ion-pairing is influenced by several factors, including the solvent's dielectric constant, the concentration of the salt, and temperature.

The study of these phenomena often employs techniques such as:

Conductivity Measurements: The molar conductivity of a solution decreases as ion-pairing increases, because the formation of neutral ion pairs reduces the number of charge carriers.

Spectroscopy (UV-Vis, NMR): Changes in the electronic or magnetic environment of the naphthoxide anion upon association with a cation can cause shifts in its absorption or resonance peaks.

Ion-Pair Chromatography: This analytical technique relies on the formation of neutral ion pairs to separate ionic compounds on a reversed-phase column. thermofisher.com The selectivity of this separation is determined primarily by the mobile phase, which contains the ion-pair reagent and an organic solvent. thermofisher.com

These studies are crucial for understanding reaction kinetics and mechanisms in organic synthesis where potassium 2-naphthoxide is used as a nucleophile or base, as the reactivity of a contact ion pair can be substantially different from that of a free anion.

The stability of alkali metal naphthoxides, both in the solid state (lattice energy) and in solution (ion-pair association), is systematically influenced by the properties of the alkali metal cation. The primary factor is the ionic radius, which increases down the group from Lithium (Li⁺) to Cesium (Cs⁺). libretexts.org This variation in size affects the cation's charge density and its ability to interact with the naphthoxide anion.

Generally, smaller cations with higher charge density form stronger electrostatic interactions. Therefore, lithium naphthoxide is expected to form more stable and intimate ion pairs in solution compared to potassium or cesium naphthoxide. This trend is reflected in the complexation behavior of alkali metals, where the tendency to form complexes is most significant for the smallest cation (Li⁺) and decreases with increasing radius. libretexts.org

| Alkali Metal | Symbol | Ionic Radius (pm) |

|---|---|---|

| Lithium | Li⁺ | 76 |

| Sodium | Na⁺ | 102 |

| Potassium | K⁺ | 138 |

| Rubidium | Rb⁺ | 152 |

| Cesium | Cs⁺ | 167 |

Chelation with Transition and Post-Transition Metal Ions (via Naphthol Derivatives)

While 2-naphthalenol itself acts as a monodentate ligand, it is frequently modified to create multidentate ligands capable of forming stable chelate rings with transition and post-transition metal ions. These derivatives, such as Schiff bases, azo compounds, and oximes, incorporate additional donor atoms (typically nitrogen or sulfur) that can coordinate to a metal center along with the naphthoxide oxygen. researchgate.netutq.edu.iq

The synthesis of metal complexes using 2-naphthol (B1666908) derivatives is typically straightforward. A common method involves dissolving the ligand in a suitable solvent, such as ethanol (B145695), and adding a solution of the desired metal salt (e.g., CuCl₂, CoCl₂, NiCl₂). utq.edu.iqresearchgate.net The reaction mixture is often stirred and refluxed for a period to ensure completion, after which the resulting complex precipitates and can be collected by filtration. researchgate.net

The characterization of these complexes to determine their structure, stoichiometry, and properties relies on a combination of analytical techniques:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often identified by a shift in the stretching frequencies of the C-O (naphthoxide) and N=N (azo) or C=N (Schiff base) bonds. researchgate.netresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help infer its coordination geometry. researchgate.netum.edu.mt

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which is crucial for assigning the coordination geometry (e.g., distinguishing between square planar and tetrahedral for a d⁸ metal like Ni(II)). utq.edu.iqum.edu.mt

Molar Conductance: By measuring the conductivity of a solution of the complex, it is possible to determine whether it is an electrolyte or a neutral compound, providing insight into whether anions like chloride are part of the coordination sphere or act as counter-ions. utq.edu.iq

Elemental Analysis: This technique confirms the empirical formula of the complex, establishing the metal-to-ligand ratio. utq.edu.iq

Research has shown that ligands derived from 2-naphthol can form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). utq.edu.iq

| Metal Ion | Ligand Type | General Synthesis Method | Characterization Techniques | Proposed Geometry/Stoichiometry | Reference |

|---|---|---|---|---|---|

| Cu(II), Co(II), Mn(II), Fe(II), La(II) | Schiff Base (2-[(3-hydroxypropylimino)methyl]naphthol) | Interaction of metal salts with the Schiff base ligand. | IR, UV, NMR, Atomic Absorption, Magnetic Susceptibility | Most common geometry is ML₂. Complexes are paramagnetic. | um.edu.mt |

| Co(II), Ni(II), Cu(II), Ag(I) | Azo Derivative of 2-Naphthol | Ligand in ethanol mixed with aqueous metal salt solution, refluxed for 2h. | ¹H-NMR, ¹³C-NMR, UV-Vis, FTIR, Molar Conductivity | Stoichiometry determined from spectrophotometric studies. | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II) | Azo-Schiff Base Mixed Ligand System | Metal salts added to a solution of mixed ligands in ethanol, stirred at 80°C for 2h. | Elemental Analysis, UV-Vis, IR, Molar Conductance, Magnetic Susceptibility | Stoichiometry of 1:1:1 (M:L₁:L₂) confirmed. | utq.edu.iq |

| Ni(II), Pd(II), Fe(III), Pt(IV) | Schiff Base (from 1-hydroxy-2-naphthaldehyde) | Reaction of the ligand with various metal chlorides. | IR, UV-Vis, Mass Spectra, Molar Conductivity, Magnetic Moment | Ni(II): Tetrahedral, Pd(II): Square Planar, Fe(III) & Pt(IV): Octahedral | uobaghdad.edu.iq |

The design of the ligand derived from 2-naphthol is critical for controlling the coordination number and geometry of the resulting metal complex. By strategically modifying the ligand's structure, chemists can dictate how it binds to a metal ion, influencing the properties of the final compound. Key aspects of ligand design include:

Denticity: Incorporating additional donor atoms (e.g., nitrogen in imines or azo groups) transforms the monodentate naphthol into a bidentate or polydentate ligand. This chelate effect leads to thermodynamically more stable complexes.

Steric Hindrance: Introducing bulky substituents near the coordination site can prevent a large number of ligands from binding to the metal center, favoring lower coordination numbers.

Backbone Flexibility: The nature of the chemical bridge between the naphthoxide oxygen and other donor atoms determines the "bite angle" of the ligand. This angle must be compatible with the preferred bond angles of a given coordination geometry (e.g., ~90° for octahedral, ~109.5° for tetrahedral).

Electronic Effects: The addition of electron-withdrawing or electron-donating groups to the naphthalene (B1677914) ring system can alter the electron density on the donor atoms, thereby tuning the strength of the metal-ligand bonds.

An example of sophisticated ligand design is the development of systems where the coordination between a metal catalyst and the hydroxyl group of a naphthol can be turned on or off, allowing for site-selective C-H functionalization at different positions on the naphthol ring. rsc.orgnih.gov This demonstrates that thoughtful ligand design can provide precise control over reactivity and structure. rsc.orgnih.gov

Supramolecular Assemblies Involving Naphthoxide Moieties

The large, planar, and electron-rich naphthalene ring of the 2-naphthoxide moiety makes it an excellent building block for constructing supramolecular assemblies. libretexts.org These ordered structures are formed and held together by a network of non-covalent interactions. The study of how these interactions guide the formation of specific crystalline architectures is the focus of crystal engineering. rsc.orgnih.govnih.gov

The key non-covalent interactions that direct the assembly of naphthoxide-containing structures include:

π-π Stacking: This is one of the most significant interactions for aromatic systems. nih.govlibretexts.org The electron clouds of adjacent naphthalene rings interact attractively, leading them to stack on top of each other, typically in a parallel-displaced or T-shaped arrangement. These interactions, dominated by dispersion forces, are crucial for stabilizing the crystal lattice. uva.esresearchgate.net

Hydrogen Bonding: In the presence of hydrogen bond donors (such as water, alcohols, or even unreacted 2-naphthalenol), the oxygen atom of the naphthoxide anion can act as a strong hydrogen bond acceptor. These O-H···O⁻ interactions can link molecules into chains, sheets, or more complex networks.

Ion-π Interactions: The potassium cation can interact with the electron-rich face of the naphthalene π-system. This attractive force helps to position the cations and anions relative to one another within the crystal lattice.

The interplay of these forces allows for the rational design of solid-state structures. By choosing appropriate molecular components, it is possible to create multi-component co-crystals and frameworks where molecules are arranged in a predictable manner, a strategy that is fundamental to the development of functional materials. nih.gov The cooperative action of multiple non-covalent forces, such as hydrogen bonding, halogen bonding, and π-π stacking, can lead to the formation of robust 2D and 3D supramolecular organic frameworks (SOFs). mdpi.com

Host-Guest Recognition Systems

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. These systems are central to applications in sensing, catalysis, and drug delivery. The efficacy of a host-guest system relies on molecular recognition, where the host selectively binds to a specific guest.

In principle, the 2-naphthalenolate anion, derived from 2-Naphthalenol, potassium salt, could be incorporated into larger host molecules. The aromatic naphthalene unit offers potential for π-π stacking interactions, while the anionic oxygen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. For instance, macrocycles or molecular clefts incorporating the naphtholate moiety could selectively bind guest molecules that are complementary in size, shape, and electronic properties. The potassium cation itself can also participate in host-guest chemistry, often interacting with crown ethers or other ionophores. However, specific studies detailing the use of this compound as a primary component in the design of synthetic host-guest recognition systems are not prominent in the reviewed literature.

Self-Assembly Processes in Material Design

Self-assembly is a process where pre-existing components spontaneously organize into ordered structures through non-covalent interactions. This bottom-up approach is a cornerstone of modern materials science, enabling the creation of complex architectures like metal-organic frameworks (MOFs), supramolecular polymers, and gels.

The structure of this compound, featuring an ionic bond, a polar oxygen atom, and a nonpolar aromatic ring system, provides the necessary attributes for participation in self-assembly processes. The interplay between ion-pairing, hydrogen bonding (if protic solvents or co-formers are present), and π-π stacking of the naphthalene rings can direct the formation of higher-order structures.

Crystal engineering, a subset of material design, utilizes these predictable interactions to design novel crystalline solids with desired properties. For example, the interaction between a phenol (B47542) group and a phenolate (B1203915) anion (PhOH⋯PhO⁻) is a well-known supramolecular heterosynthon used to guide the assembly of ionic cocrystals. While this specific synthon involves the parent 2-naphthol, the underlying principle of combining ionic and hydrogen-bonding interactions is relevant. The 2-naphthalenolate anion could similarly co-assemble with other molecules to form lamellar, helical, or porous structures.

In the context of material design, potassium salts are often used in the synthesis of MOFs, where the metal cations act as nodes linked by organic ligands to form extended porous networks. The 2-naphthalenolate anion could theoretically serve as a ligand in such structures, although examples in the literature tend to feature more complex, multidentate ligands like carboxylates to build robust frameworks.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT Calculations)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and energetics of molecules like potassium 2-naphthoxide. It allows for the detailed investigation of reactivity and reaction pathways.

The electronic structure of the 2-naphthoxide anion, the reactive component of 2-Naphthalenol, potassium salt, dictates its chemical behavior. Reactivity descriptors derived from quantum chemical calculations, such as Frontier Molecular Orbitals (FMOs) and electrostatic potential maps, are crucial for predicting how the molecule will interact with other reagents. libretexts.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. libretexts.org For the 2-naphthoxide anion, the HOMO is primarily located on the oxygen atom and the aromatic ring, indicating these are the electron-rich, nucleophilic centers. The LUMO, conversely, indicates the regions most susceptible to receiving electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. scialert.net

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. youtube.com In 2-naphthoxide, these maps show a high concentration of negative charge (typically colored red) around the oxygen atom of the naphthoxide group, confirming it as the primary site for electrophilic attack. scialert.net This is fundamental to its role in reactions like the Kolbe-Schmitt synthesis.

| Computational Parameter | Description | Relevance to Potassium 2-Naphthoxide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and kinetic stability; a smaller gap often implies higher reactivity. scialert.net |

| Electrostatic Potential | The spatial distribution of charge in a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. scialert.netyoutube.com |

Quantum chemical calculations have been instrumental in elucidating the mechanism of the Kolbe-Schmitt reaction, a key industrial process involving potassium 2-naphthoxide. wikipedia.org This reaction involves the carboxylation of the naphthoxide ion with carbon dioxide to produce hydroxy-naphthoic acids. wikipedia.orgpreprints.org

DFT studies have mapped out the reaction pathway, which proceeds through several key steps: preprints.org

Complex Formation : The reaction initiates with the formation of a complex between the potassium 2-naphthoxide and a CO2 molecule. preprints.orgsemanticscholar.orgresearchgate.net

Electrophilic Attack : The carbon atom of CO2 acts as an electrophile and attacks the electron-rich naphthalene (B1677914) ring. Calculations show that this attack can occur at different positions, primarily C1 and C3. semanticscholar.orgresearchgate.netresearchgate.net

Intermediate and Transition States : The electrophilic attack proceeds via a high-energy transition state to form an intermediate. semanticscholar.orgresearchgate.netresearchgate.net DFT calculations using functionals like B3LYP and M06-2X have been used to determine the geometries and energies of these transient species. semanticscholar.orgresearchgate.net

Proton Transfer : The mechanism involves a proton transfer step, which can occur via a bimolecular reaction that has a significantly lower activation barrier than a simple intramolecular rearrangement. semanticscholar.orgresearchgate.net

Product Formation : The final products are various isomers of potassium hydroxy-naphthoate. Theoretical calculations are in good agreement with experimental findings that the choice of the alkali metal (potassium vs. sodium) influences the product distribution, with potassium favoring the formation of 2-hydroxy-6-naphthoic acid. preprints.org

| Reaction Step | Computational Finding | Reference |

| Initial State | Formation of a NaphONa–CO2 complex. | semanticscholar.orgresearchgate.net |

| Electrophilic Attack | CO2 attacks nucleophilic carbons on the naphthalene ring. | semanticscholar.orgresearchgate.net |

| Transition States | Each reaction pathway occurs via two transition states (TS1 and TS2). | semanticscholar.orgresearchgate.net |

| Proton Transfer | A bimolecular step for proton transfer is energetically favored. | semanticscholar.orgresearchgate.net |

| Product Selectivity | Pathway to 2-hydroxy-1-naphthoate has lower activation barriers, but the 3-hydroxy-2-naphthoate product is more stable (for Na salt). | semanticscholar.org |

| Cation Influence | K-2-naphthoxide gives a better selectivity for 2-hydroxy-6-naphthoic acid compared to Na-2-naphthoxide. | preprints.org |

2-Naphthol (B1666908) and its derivatives can theoretically exist in tautomeric forms, primarily the enol (hydroxy) form and the keto (oxo) form. wikipedia.org Computational studies, particularly DFT calculations, are used to determine the relative energies and thermodynamic stabilities of these tautomers.

For 2-naphthol itself, calculations consistently show that the enol form is overwhelmingly more stable than any of its keto tautomers. mdpi.com The energy difference is significant enough that the keto forms are considered negligible in the ground state equilibrium. mdpi.com However, tautomerism can become more relevant in derivatives with specific substituent groups or in electronically excited states. researchgate.netresearchgate.net

Computational studies on proton transfer in naphthol derivatives often focus on excited-state proton transfer (ESPT), a phenomenon where the acidity of the hydroxyl group increases dramatically upon photoexcitation. mdpi.comrsc.orgresearchgate.net These studies calculate potential energy surfaces to understand the mechanism and kinetics of proton dissociation from the excited molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules, from their static conformations to their dynamic interactions in different environments.

The 2-naphthoxide anion, being an aromatic system, is largely planar. Conformational analysis becomes more relevant when considering its interactions and complexes with other molecules, such as the potassium cation and reactants like CO2. Molecular modeling is used to find the lowest energy arrangement of these complexes.

In the context of the Kolbe-Schmitt reaction, DFT calculations have optimized the geometry of the intermediate complex formed between potassium 2-naphthoxide and carbon dioxide. preprints.org These models show the CO2 moiety positioned specifically relative to the naphthalene ring, poised for the subsequent electrophilic attack. semanticscholar.orgresearchgate.net The precise orientation and distance between the reacting atoms in this complex are critical for the reaction to proceed and are a key output of these computational models.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular modeling is used to investigate these solvent effects at a microscopic level. For reactions involving this compound, computational models can incorporate solvent molecules explicitly or as a continuous medium (continuum solvation models) to simulate the reaction environment.

Predictive Studies in Organic Reactions

Computational and theoretical chemistry have become indispensable tools for predicting the outcomes and understanding the mechanisms of organic reactions. In the case of this compound (also known as potassium 2-naphthoxide), predictive studies have been particularly insightful in elucidating the complexities of carboxylation reactions.

Theoretical investigations, primarily employing density functional theory (DFT), have been conducted to model the reaction mechanism of the Kolbe-Schmitt carboxylation of potassium 2-naphthoxide. These studies have successfully identified a four-step reaction pathway. The process begins with the activation of carbon dioxide, followed by an electrophilic substitution. Subsequently, a rearrangement of the CO2-K complex occurs, culminating in an H-shift to yield the final products.

These predictive models have been instrumental in explaining the formation of various isomers, including 2-hydroxy-1-naphthoic acid, 2-hydroxy-3-naphthoic acid, and 2-hydroxy-6-naphthoic acid. The theoretical calculations align with experimental observations, confirming the reaction intermediates and products. Furthermore, computational studies have explored the viability of predicted transition states in the carboxylation of potassium 2-naphthoxide, providing insights into the stabilizing role of the potassium cation through potassium-π interactions.

The predictive power of these theoretical studies is further demonstrated by their ability to rationalize product selectivity. For instance, in the carboxylation of potassium 2-naphthoxide, it has been shown that while multiple isomers are formed initially, 2-hydroxy-6-naphthoic acid is the most favorable product under certain conditions. The selectivity towards this isomer increases over time, a trend that can be understood through the theoretical modeling of the reaction intermediates' thermal stability and the activation mechanism of potassium 2-naphthoxide in the presence of carbon dioxide.

The following table, derived from experimental data that is supported by theoretical predictions, illustrates the product distribution over time for the carboxylation of potassium 2-naphthoxide at 543 K under a CO2 pressure of 4 atm.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For potassium 2-naphthoxide, both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for confirming the integrity of the naphthalene (B1677914) ring system and understanding the electronic effects of the phenoxide group.

The ¹H NMR spectrum of the naphthoxide ion provides information on the chemical environment of each proton on the aromatic rings. The deprotonation of the hydroxyl group in 2-naphthol (B1666908) to form the potassium salt results in increased electron density on the naphthalene ring system, which typically leads to an upfield shift (lower ppm values) for the aromatic protons compared to the parent alcohol. The spectrum reveals distinct signals for the seven aromatic protons, with their multiplicity (singlet, doublet, triplet) and coupling constants providing critical data for assigning each proton to its specific position on the ring. youtube.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net The spectrum for potassium 2-naphthoxide will show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core. The carbon atom bonded to the oxygen (C2) is significantly deshielded and appears at a characteristic downfield position due to the electronegativity of the oxygen atom. researchgate.nethmdb.ca The chemical shifts of the other nine carbons provide a detailed electronic map of the molecule. researchgate.netoregonstate.edu

Below are representative, though not specific to the potassium salt, chemical shift data for the parent compound, 2-naphthol, which serves as a close reference. researchgate.net The formation of the potassium salt would alter these values due to changes in electron density.

Table 1: Representative NMR Data for the 2-Naphthol Core Structure

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~7.18 (d) | 109.9 |

| C2 | - | 153.6 |

| C3 | ~7.30 (d) | 129.3 |

| C4 | ~7.75 (d) | 126.7 |

| C5 | ~7.40 (ddd) | 128.0 |

| C6 | ~7.25 (ddd) | 124.0 |

| C7 | ~7.78 (d) | 130.3 |

| C8 | ~7.72 (d) | 118.0 |

| C9 (bridgehead) | - | 135.0 |

| C10 (bridgehead) | - | 126.9 |

Note: Data are approximate and based on 2-naphthol. Actual values for the potassium salt may vary. "d" denotes a doublet, "ddd" denotes a doublet of doublet of doublets. researchgate.net

To study reaction mechanisms involving potassium 2-naphthoxide, a variety of advanced 2D NMR techniques can be employed. These methods are invaluable for identifying transient intermediates and establishing connectivity between atoms. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com For the naphthoxide ion, it would confirm the connectivity of the protons around the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu It is a highly sensitive technique used to definitively assign protons to their attached carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two to four bonds. columbia.edunih.govnih.gov This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together molecular fragments by observing long-range couplings, for instance, from a proton to a carbon across the oxygen atom in a reaction product. nih.govnih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.orglibretexts.org A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. libretexts.orglibretexts.orgresearchgate.net This would confirm the presence of seven CH carbons in the naphthoxide ring system.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-naphthalenol, potassium salt, is distinguished from its parent compound, 2-naphthol, primarily by the absence of the broad O-H stretching band typically found between 3200-3600 cm⁻¹. The formation of the potassium salt results in a C-O⁻ K⁺ ionic bond. The C-O stretching vibration is a prominent feature, usually observed in the 1200-1300 cm⁻¹ region.

The spectrum is also characterized by several other key absorptions:

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of absorptions in the 1450-1650 cm⁻¹ region are characteristic of the naphthalene ring system. researchgate.net

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings. researchgate.net For 2-substituted naphthalene, characteristic bands can be observed around 742 cm⁻¹ (four adjacent hydrogens), 814 cm⁻¹ (two adjacent hydrogens), and 844 cm⁻¹ (one isolated hydrogen). researchgate.net

Table 2: Key FTIR Vibrational Frequencies for the Naphthoxide Moiety

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1650 |

| C-O Stretch | 1200 - 1300 |

| C-H Out-of-Plane Bending | 700 - 900 |

In situ FTIR spectroscopy, often using attenuated total reflectance (ATR) probes like ReactIR, is a powerful process analytical technology (PAT) for monitoring chemical reactions in real time. mt.commt.com This technique allows for the direct tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.comsci-hub.se

In reactions where potassium 2-naphthoxide is a reactant, such as in the synthesis of naphthyl ethers (a variation of the Williamson ether synthesis), in situ FTIR can monitor the disappearance of the characteristic C-O⁻ stretch of the naphthoxide and the simultaneous appearance of new peaks corresponding to the ether product (e.g., a C-O-C asymmetric stretch). researchgate.netfao.org This provides valuable kinetic and mechanistic data, helping to identify reaction endpoints, detect the formation of unstable intermediates, and optimize reaction conditions. mt.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The 2-naphthoxide anion has distinct photophysical properties compared to 2-naphthol.

Upon deprotonation to form the potassium salt, the UV-Vis absorption spectrum of 2-naphthalenol undergoes a significant red-shift (bathochromic shift). researchgate.net This is due to the increased electron-donating ability of the -O⁻ group compared to the -OH group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, while 2-naphthol in a neutral solvent has absorption maxima around 331 nm, the naphthoxide ion shows a shift to longer wavelengths. aatbio.comresearchgate.net

The fluorescence properties are also markedly different. The excited state of 2-naphthol is more acidic than its ground state. In aqueous solutions, this can lead to excited-state proton transfer, resulting in fluorescence from both the neutral molecule and the naphthoxide anion. researchgate.net The fluorescence of the 2-naphthoxide anion itself can be quenched by various species, a phenomenon that has been studied to understand electron transfer mechanisms. nih.gov The emission peak for the 2-naphthoxide anion is also red-shifted compared to 2-naphthol. researchgate.net

Table 3: Representative Photophysical Data

| Species | Typical UV Absorption λmax (nm) | Typical Fluorescence Emission λmax (nm) |

|---|---|---|

| 2-Naphthol | ~331 | ~354 |

| 2-Naphthoxide Anion | >331 (Red-shifted) | >354 (Red-shifted) |

Note: Values are approximate and can vary significantly with the solvent and pH. aatbio.com

X-ray Crystallography

Analysis of Intermolecular Interactions and Packing

The solid-state structure and properties of this compound (potassium 2-naphthoxide) are governed by a combination of strong ionic forces and weaker intermolecular interactions. The analysis of these interactions and the resulting crystal packing is crucial for understanding its physical properties.

The primary force dictating the crystal structure is the electrostatic attraction between the positively charged potassium ions (K⁺) and the negatively charged oxygen atom of the 2-naphthoxide anion. In the crystal lattice, each potassium cation is typically coordinated by multiple oxygen atoms from neighboring naphthoxide anions, and potentially water molecules if the salt is hydrated, creating a complex three-dimensional framework. This coordination is a defining feature of the crystal packing for ionic organic salts.

π-π Stacking: The planar aromatic naphthalene rings of the 2-naphthoxide anions can stack on top of each other. These interactions, resulting from the attraction between the electron-rich π-systems, play a significant role in the packing of aromatic molecules.

Ion-π Interactions: The potassium cation can interact with the electron-rich face of the naphthalene ring system, an interaction that further stabilizes the crystal structure.

Advanced techniques such as single-crystal X-ray diffraction are essential for elucidating the precise three-dimensional arrangement of ions and molecules in the crystal. Computational methods, such as Hirshfeld surface analysis, can also be employed to visualize and quantify the various intermolecular contacts within the crystal, providing detailed insight into the nature and relative importance of interactions like C-H···O hydrogen bonds and π-π stacking. The study of analogous compounds, such as potassium salts of other phenolic molecules, reveals that phenol (B47542)⋯phenolate (B1203915) (PhOH⋯PhO⁻) supramolecular synthons are common and robust features in such crystal structures.

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Description | Interacting Species | Relative Strength |

|---|---|---|---|

| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | K⁺ cation and 2-naphthoxide anion (O⁻) | Very Strong |

| π-π Stacking | Attraction between the aromatic rings of adjacent naphthoxide anions. | Naphthalene ring ↔ Naphthalene ring | Moderate |

| Ion-π Interaction | Electrostatic attraction between a cation and the face of a π-electron system. | K⁺ cation ↔ Naphthalene ring | Moderate |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | All atoms | Weak |

Chromatographic Techniques (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are indispensable tools for the analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Thin Layer Chromatography (TLC) is a rapid, qualitative technique often used for purity checks and reaction monitoring due to its simplicity and speed. High-Performance Liquid Chromatography (HPLC) is a more powerful, quantitative technique that provides high-resolution separation, making it ideal for accurate purity assessment and detailed reaction analysis.

Separation and Purity Assessment

Both TLC and HPLC are routinely used to assess the purity of this compound and to separate it from starting materials, byproducts, or isomers like 1-Naphthalenol (α-naphthol). For analysis via these standard chromatographic methods, the ionic salt is typically neutralized or slightly acidified to convert it to the less polar, more chromatographically mobile 2-Naphthalenol (β-naphthol).

Thin Layer Chromatography (TLC)

In TLC, a sample is spotted onto a plate coated with a stationary phase, commonly silica (B1680970) gel. A solvent system (mobile phase) moves up the plate by capillary action, separating the sample's components. The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. TLC can effectively distinguish between 2-Naphthalenol and 1-Naphthalenol, which have very similar structures but slightly different polarities, as evidenced by their distinct Rƒ values in a given solvent system. Purity is assessed by the presence of a single spot; additional spots indicate the presence of impurities.

Table 2: Example TLC Data for Naphthol Isomers

| Compound | Stationary Phase | Mobile Phase | Rƒ Value |

|---|---|---|---|

| 2-Naphthalenol (β-naphthol) | Silica Gel | Toluene/Ethyl Acetate (B1210297) | 0.76 |

| 1-Naphthalenol (α-naphthol) | Silica Gel | Toluene/Ethyl Acetate | 0.77 |

Note: Rƒ values are dependent on the specific experimental conditions, including the exact solvent ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior separation efficiency and quantification for purity assessment. A common method for analyzing 2-Naphthalenol is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. In this system, more polar compounds elute earlier. A sample of high purity will show a single, sharp peak at a characteristic retention time. The area of the peak is proportional to the concentration of the compound, allowing for precise quantification of impurities.

Table 3: Typical HPLC Parameters for 2-Naphthalenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | |

| Mobile Phase | Acetonitrile/Water mixture | |

| Detection | UV or Fluorescence | |

| Flow Rate | 1.0 - 1.5 mL/min | |

| Temperature | 25 °C |

Reaction Monitoring and Optimization

Chromatographic techniques are vital for monitoring the progress of chemical reactions involving this compound, such as its formation from 2-Naphthalenol and a potassium base, or its subsequent use as a nucleophile in synthesis.

Thin Layer Chromatography (TLC)

TLC is an effective method for quickly determining the status of a reaction. By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of starting material and reaction mixture) on the same TLC plate, one can visually track the disappearance of the reactant and the appearance of the product over time. For instance, in an ether synthesis where this compound reacts with an alkyl halide, TLC would show the starting 2-Naphthalenol spot diminishing as a new, less polar product spot appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative approach to reaction monitoring and is essential for optimization studies. Aliquots can be taken from the reaction vessel at specific time intervals and analyzed by HPLC. This allows for the precise measurement of the concentration of both reactants and products as the reaction progresses. The data obtained can be used to:

Determine the reaction rate and kinetics.

Calculate the yield of the product at any given time.

Identify the formation of any intermediates or byproducts.

By systematically varying reaction conditions such as temperature, catalyst concentration, or reaction time and analyzing the results with HPLC, the process can be optimized to maximize product yield and minimize impurities.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes Utilizing 2-Naphthalenol, Potassium Salt (e.g., Supercritical CO2 Applications)

A significant future direction lies in developing greener, more sustainable synthetic methodologies that utilize this compound as a key reactant, particularly in carbon capture and utilization (CCU) technologies. One of the most promising areas is the refinement of the Kolbe-Schmitt reaction, where potassium 2-naphthoxide is carboxylated by carbon dioxide. The use of supercritical carbon dioxide (scCO2) as both a reactant and a solvent presents a major advancement in this field.

Supercritical CO2 offers a non-toxic, non-flammable, and environmentally benign alternative to traditional organic solvents. researchgate.net Its tunable density and solvent properties, achieved by modifying temperature and pressure, allow for enhanced control over reaction rates and selectivity. In the context of the Kolbe-Schmitt reaction, scCO2 can improve the mass transfer of CO2 to the potassium 2-naphthoxide substrate, potentially leading to higher yields and milder reaction conditions.

Research has shown that the carboxylation of potassium 2-naphthoxide can yield various isomers, including 2-hydroxy-1-naphthoic acid, 2-hydroxy-3-naphthoic acid, and 2-hydroxy-6-naphthoic acid. researchgate.net The potassium salt, in particular, shows high selectivity for the commercially valuable 2-hydroxy-6-naphthoic acid at elevated temperatures. researchgate.net Future research will likely focus on optimizing this selectivity by fine-tuning reaction parameters in a supercritical CO2 medium. Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism, identifying key steps such as CO2 activation, electrophilic substitution, and rearrangement. researchgate.net This theoretical framework, combined with experimental work in scCO2, will be crucial for designing highly efficient and selective sustainable processes.

| Parameter | Investigated Aspect | Significance in Sustainable Synthesis | Reference |

|---|---|---|---|

| Solvent System | Supercritical Carbon Dioxide (scCO2) vs. Traditional Solvents (e.g., Kerosene) | Reduces use of volatile organic compounds (VOCs), enhances safety, and simplifies product separation. | researchgate.net |

| Counter-ion | Potassium (K+) vs. Sodium (Na+) | Potassium salt provides significantly higher selectivity for the 6-hydroxy isomer compared to the sodium salt. | researchgate.net |